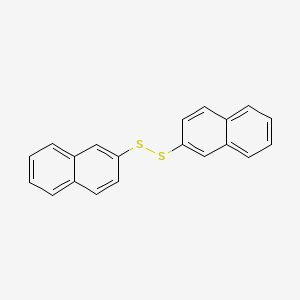

2-Naphthyl disulfide

Descripción

Contextualization of Diaryl Disulfides within Contemporary Organic Chemistry

Diaryl disulfides are a class of organosulfur compounds featuring a disulfide bond (–S–S–) where each sulfur atom is attached to an aryl group. This functional group is of paramount importance across chemistry and biology. The disulfide linkage is a key structural element in stabilizing the three-dimensional structures of proteins and peptides. rsc.org In the realm of contemporary organic chemistry, diaryl disulfides are recognized as versatile and crucial intermediates. researchgate.netrsc.org

Their utility spans numerous applications, including:

Synthetic Intermediates: They serve as valuable precursors for the synthesis of a wide array of sulfur-containing molecules and complex heterocycles. researchgate.netrsc.org

Materials Science: The disulfide bond can be reversibly cleaved, a property that is exploited in the design of dynamic materials, self-healing polymers, and drug-delivery systems. researchgate.netrsc.org

Pharmaceutical and Agrochemical Chemistry: The disulfide motif is present in many biologically active compounds and is a target for drug design. rsc.orgnih.gov

The significant interest in these compounds has driven the development of numerous synthetic methodologies for their preparation. The most common approach involves the oxidation of the corresponding thiols. researchgate.net Modern methods focus on efficiency, selectivity, and sustainability, employing techniques such as air oxidation, visible light-mediated coupling of arenediazonium salts with carbon disulfide, and various catalytic systems. researchgate.netbeilstein-journals.orgd-nb.info The development of protocols for creating unsymmetrical diaryl disulfides, where the two aryl groups are different, has further expanded their synthetic potential, allowing for the fine-tuning of molecular properties. researchgate.netorganic-chemistry.orgthieme-connect.com

Significance of the Naphthyl Moiety in Aromatic Disulfide Systems

The incorporation of a naphthyl group into a disulfide system, as seen in 2-Naphthyl disulfide, imparts specific and significant characteristics to the molecule. The naphthyl moiety is a polycyclic aromatic hydrocarbon consisting of two fused benzene (B151609) rings. Its presence has profound effects on the electronic and structural properties of the disulfide.

Key aspects of the naphthyl moiety's significance include:

Extended π-System: The large, electron-rich π-system of the naphthalene (B1677914) core influences the electronic environment of the disulfide bond. mdpi.com This can alter the redox properties of the S-S bond compared to simpler phenyl disulfides and can be exploited in the design of organosulfur compounds for electronic applications. mdpi.com Research into naphthalene monoimides with a peri-annulated disulfide bridge, for instance, highlights the design of organosulfur compounds with regulated redox properties for potential use in organic ion batteries. mdpi.com

Structural and Morphological Influence: The size and planar nature of the naphthyl group can dictate the three-dimensional structure and packing of molecules in the solid state. Variations in how functional groups are attached to the naphthalene core can have a tremendous effect on the structural and morphological properties of disulfide systems. mdpi.com These steric and electronic influences are crucial in molecular recognition and self-organization phenomena, where attractions between electron-rich (donor) and electron-deficient (acceptor) π-systems can be used to construct complex supramolecular architectures. mdpi.com

Functionalization and Application: The naphthalene scaffold provides multiple positions for further functionalization, allowing for the synthesis of a diverse library of derivatives. Naphthalimide-based disulfides, for example, have been developed as fluorescent probes for detecting enzymatic activity through thiol-disulfide exchange reactions, demonstrating the utility of the naphthyl group in creating advanced chemical tools. acs.org The synthesis of this compound itself has been achieved in good yield (71%) via modern radical pathways, underscoring the accessibility of this specific structure. rsc.org

Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C20H14S2 | chemsrc.com |

| Molecular Weight | 318.455 g/mol | chemsrc.com |

| Melting Point | 139.5°C | lookchem.com |

| Boiling Point | 494°C at 760 mmHg | chemsrc.comlookchem.com |

| Density | 1.29 g/cm³ | chemsrc.com |

| Flash Point | 327.5°C | chemsrc.com |

| CAS Number | 5586-15-2 | chemsrc.com |

Structure

3D Structure

Propiedades

Número CAS |

5586-15-2 |

|---|---|

Fórmula molecular |

C20H14S2 |

Peso molecular |

318.5 g/mol |

Nombre IUPAC |

2-(naphthalen-2-yldisulfanyl)naphthalene |

InChI |

InChI=1S/C20H14S2/c1-3-7-17-13-19(11-9-15(17)5-1)21-22-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H |

Clave InChI |

SUPMWVVVBKKGEL-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)SSC3=CC4=CC=CC=C4C=C3 |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)SSC3=CC4=CC=CC=C4C=C3 |

Otros números CAS |

5586-15-2 |

Origen del producto |

United States |

Methodological Advances in the Synthesis of 2 Naphthyl Disulfide

Oxidative Coupling Methodologies for Thiol Precursors

The most direct route to 2-Naphthyl disulfide involves the oxidative coupling of its corresponding thiol, 2-naphthalenethiol (B184263). This approach has been the subject of extensive research, leading to a variety of catalytic and stoichiometric methods.

Metal-Catalyzed Oxidation of 2-Naphthalenethiol

Various metal catalysts have been employed to facilitate the oxidation of 2-naphthalenethiol, often using mild and environmentally friendly oxidants like molecular oxygen.

Bismuth(III) Nitrate (B79036) Pentahydrate: An efficient and environmentally benign procedure for the oxidative coupling of thiols, including 2-naphthalenethiol, utilizes bismuth(III) nitrate pentahydrate. In a typical reaction, 2-naphthalenethiol is refluxed in acetonitrile (B52724) with a catalytic amount of Bi(NO₃)₃·5H₂O to afford this compound in excellent yield. This method is notable for its operational simplicity and the low cost and toxicity of the catalyst.

Vanadium-Based Catalysts: Vanadium compounds have proven to be effective catalysts for the aerobic oxidation of thiols. Trichlorooxyvanadium (VOCl₃) in the presence of molecular sieves 3A catalyzes the conversion of various thiols to their corresponding disulfides under an oxygen atmosphere. capes.gov.brjst.go.jpsigmaaldrich.comnih.gov The molecular sieves act as a dehydrating agent, driving the reaction to completion. jst.go.jp Additionally, mixed-addenda vanadium(V) substituted heteropolyacids have been reported as highly efficient, reusable "green" catalysts for the aerobic oxidation of thiols, including aromatic variants, often in solvent-free conditions. tandfonline.com

Copper and Iron Catalysts: Copper and iron complexes are also effective catalysts for the aerobic oxidation of thiols. Copper(II) nitrate in conjunction with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) provides an efficient system for the aerobic oxidation of aldehydes, and similar principles can be applied to thiol oxidation. rsc.org Iron-catalyzed aerobic oxidation has also been demonstrated for the oxidative coupling of 2-naphthols, a reaction type that shares mechanistic similarities with thiol oxidation. nih.gov More specifically, photocatalyzed aerobic oxidation of 2-naphthalenethiol has been achieved using copper(I) oxide (Cu₂O) polyhedra, although with modest yields. acs.org

Table 1: Metal-Catalyzed Oxidation of 2-Naphthalenethiol

| Metal Catalyst | Oxidant | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Bismuth(III) nitrate pentahydrate | - | Acetonitrile | Reflux | 93-98 |

| Trichlorooxyvanadium/MS 3A | O₂ (aerobic) | Not specified | Not specified | High |

| Mixed-addenda V(V) heteropolyacid | Air | Solvent-free | Not specified | Excellent |

| Cu₂O Polyhedra | Air (photocatalytic) | Acetonitrile | Light irradiation | 13 acs.org |

Aerobic Oxidation Pathways of Thiols

The use of air or molecular oxygen as the terminal oxidant is highly desirable from an environmental and economic perspective. Several catalytic systems have been developed to activate oxygen for the oxidation of 2-naphthalenethiol.

Gold Nanoparticles: Gold nanoparticles supported on ceria (Au/CeO₂) have been shown to be effective heterogeneous catalysts for the aerobic oxidation of thiols to disulfides at room temperature. csic.es This system can operate under solvent-free conditions or in aqueous media at neutral pH. The proposed mechanism involves the formation of thiyl radicals on the gold surface through a one-electron oxidation. csic.es

Photocatalytic Aerobic Oxidation: Visible light-induced photocatalysis offers a mild and sustainable approach to thiol oxidation. A tellurorhodamine chromophore has been demonstrated to photocatalytically oxidize 2-naphthalenethiol to its disulfide under aerobic conditions. The reaction is reported to be complete within two hours of irradiation with visible light. researchgate.net

Oxidant-Mediated Disulfide Formation

In addition to metal-catalyzed aerobic methods, various stoichiometric oxidants can be used for the synthesis of this compound from 2-naphthalenethiol.

Sodium Periodate (B1199274): A rapid and highly efficient solid-state oxidation of thiols can be achieved using moist sodium periodate (NaIO₄). mdpi.com By grinding 2-naphthalenethiol with moist NaIO₄ in a mortar, this compound is obtained in high yield in a matter of minutes. mdpi.com This solvent-free method is advantageous for its speed and simplicity. The reaction can also be performed in solution, although at a slower rate. mdpi.com

Chemoselective and Stereoselective Synthetic Strategies for Diaryl Disulfides

Selectivity is a critical aspect of modern organic synthesis, enabling the precise construction of complex molecules while avoiding unwanted side reactions.

Chemoselectivity in disulfide synthesis often involves discriminating between different functional groups or preventing over-oxidation to species like thiosulfinates. A highly chemoselective method has been developed using a visible light-promoted coupling of arenediazonium tetrafluoroborates and carbon disulfide (CS₂). nih.govnih.govbeilstein-journals.orgresearchgate.netd-nb.info This approach is notable for its mild reaction conditions and excellent functional group tolerance, providing a direct route to a variety of diaryl disulfides, including this compound, with high chemoselectivity and good to excellent yields. nih.govnih.govbeilstein-journals.orgresearchgate.netd-nb.info The use of a photocatalyst, such as Ru(bpy)₃(PF₆)₂, under blue-light LED irradiation minimizes the formation of sulfide (B99878) and polysulfide byproducts. beilstein-journals.org Another chemoselective method is the aerobic oxidation of thiols catalyzed by a samarium-oxo/hydroxy cluster, which effectively produces disulfides without overoxidation. organic-chemistry.org

Stereoselective strategies involving diaryl disulfides are crucial for creating specific isomers of more complex molecules. While this compound itself is achiral, it can be used as a reagent in stereoselective reactions. For example, the reaction of diaryl disulfides with terminal alkynes, catalyzed by cesium hydroxide, produces (Z)-1,2-diarylthio-1-alkenes with high stereoselectivity. tandfonline.comtandfonline.com Similarly, a copper-catalyzed hydrothiolation of terminal alkynes with diaryl disulfides yields (Z)-1-alkenyl sulfides stereoselectively. capes.gov.br These reactions highlight the role of diaryl disulfides as precursors in building stereochemically defined vinyl sulfides.

Table 2: Selective Synthetic Strategies Involving Diaryl Disulfides

| Strategy Type | Reactants | Conditions/Catalyst | Key Feature | Reference |

|---|---|---|---|---|

| Chemoselective | Arenediazonium tetrafluoroborates + CS₂ | Visible light, Photocatalyst | High chemoselectivity, avoids sulfide byproducts. | nih.govbeilstein-journals.org |

| Stereoselective | Diaryl Disulfide + Terminal Alkyne | Cesium hydroxide | Forms (Z)-1,2-diarylthio-1-alkene. | tandfonline.comtandfonline.com |

| Stereoselective | Diaryl Disulfide + Terminal Alkyne | CuI, rongalite, Cs₂CO₃ | Forms (Z)-1-alkenyl sulfide. | capes.gov.br |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and utilize environmentally benign processes, are increasingly being applied to the synthesis of diaryl disulfides.

A significant green approach is the metal-free oxidation of thiols in aqueous media. rsc.org This method uses molecular oxygen from the air as the oxidant under mild basic conditions, with water as the only byproduct, making it an environmentally friendly protocol. rsc.orgresearchgate.net Sonication has also been employed to accelerate the air oxidation of thiols in DMF, providing a simple and inexpensive method for preparing symmetrical disulfides. researchgate.net

Another sustainable strategy involves the copper-catalyzed coupling of arylboronic acids with elemental sulfur. google.com This method is advantageous because arylboronic acids are generally low in toxicity and easy to handle, and elemental sulfur serves as an inexpensive and readily available sulfur source. The reaction proceeds with a low catalyst loading and simple product isolation, representing a greening of the synthetic route. google.com

Furthermore, the visible-light-mediated synthesis from arenediazonium tetrafluoroborates and CS₂ is considered a green transformation due to its use of light as a renewable energy source and its environmentally friendly reaction conditions. beilstein-journals.orgd-nb.info

Table 3: Green Chemistry Approaches for Diaryl Disulfide Synthesis

| Approach | Reactants | Key Green Feature | Reference |

|---|---|---|---|

| Metal-free oxidation | Thiol + O₂ (air) | Aqueous media, no metal catalyst, water as byproduct. | rsc.org |

| Copper-catalyzed coupling | Arylboronic acid + Elemental Sulfur | Low toxicity reactants, low catalyst loading. | google.com |

| Photocatalysis | Arenediazonium tetrafluoroborate (B81430) + CS₂ | Uses visible light as a renewable energy source. | beilstein-journals.orgd-nb.info |

| Sonication-assisted oxidation | Thiol + O₂ (air) | Uses atmospheric oxygen and alternative energy source. | researchgate.net |

Reaction Mechanisms and Reactivity Profiles of 2 Naphthyl Disulfide

Disulfide Bond Cleavage and Formation Mechanisms

The cleavage and formation of the disulfide bond in 2-naphthyl disulfide are governed by several key mechanistic pathways, including radical processes, electron transfer reactions, and nucleophilic substitutions. These mechanisms are fundamental to its chemical reactivity and applications.

Radical-based reactions are a significant pathway for both the formation and cleavage of this compound. The generation of thiyl radicals (RS•) is a central feature of these processes. encyclopedia.pub

Thiyl Radical Generation and Homocoupling: One common method for synthesizing symmetrical disulfides like this compound involves the radical coupling of the corresponding thiols. rsc.org This can be initiated by the homolytic cleavage of the S-S bond in a disulfide precursor upon irradiation with visible light, which generates thiyl radicals that then participate in a radical chain mechanism. zenodo.orgresearchgate.net A study in 2024 demonstrated the synthesis of this compound in 71% yield through a radical pathway involving the conversion of 2-naphthalenethiol (B184263) to a thiyl radical, which then undergoes self-coupling. rsc.org Mechanistic studies, including the use of radical traps like TEMPO, have confirmed the involvement of thiyl radical intermediates in these transformations. rsc.org

Disulfide Radical Anions: One-electron reduction of diaryl disulfides, such as this compound, leads to the formation of a disulfide radical anion (ArSSAr•⁻). researchgate.netrsc.org This species can subsequently undergo S-S bond cleavage, a process known as mesolysis, to yield a thiyl radical and a thiolate anion. researchgate.netrsc.org This reactivity is crucial in various radical-based biochemical and synthetic transformations. researchgate.netrsc.org

Studies on the α,α'-dinaphthyl disulfide radical anion (NpSSNp•⁻), a related compound, have provided insights into the dissociation mechanism. researchgate.net Upon formation at low temperatures (77 K), NpSSNp•⁻ exhibits an absorption band that shifts to a longer wavelength as the temperature increases, indicating conformational changes due to the elongation of the S-S bond. researchgate.net This radical anion ultimately dissociates with a first-order rate constant in the range of 10⁶ s⁻¹. researchgate.net The formation of a two-sulfur three-electron bonded disulfide radical anion can also occur from the reaction of a thiyl radical with a thiolate anion. researchgate.netresearchgate.net

The cleavage of disulfide bonds can also be induced by ultraviolet (UV) irradiation of an electrospray ionization (ESI) plume, which generates radicals that attack the disulfide bond. nih.gov This process has been shown to result in the formation of a thiol (-SH) and a sulfinyl radical (-SO•). nih.gov

Electron transfer (ET) is a fundamental process in the chemistry of this compound and related aromatic compounds. Photoinduced electron transfer (PET) provides a powerful method for initiating reactions that might otherwise be difficult to achieve. conicet.gov.arnih.gov

Photoinduced Electron Transfer (PET): The excited state of a 2-naphthoxide anion is a potent electron donor and can transfer an electron to an acceptor, generating a 2-naphthoxyl radical. conicet.gov.ar This radical intermediate can then react with nucleophiles, such as the 2-naphthalenethiolate anion, in a photoinduced substitution reaction. conicet.gov.ar This methodology allows for the synthesis of C1-substituted 2-naphthol (B1666908) derivatives without a traditional leaving group. conicet.gov.ar The requirement of light and an electron acceptor for these reactions to proceed points to a PET mechanism. conicet.gov.ar

In the context of disulfide chemistry, PET can be harnessed for various transformations. For instance, PET can initiate radical fragmentation/recombination processes for modifying specific amino acid residues like tryptophan. nih.gov While not directly involving this compound, these studies highlight the general principles of PET in driving selective chemical modifications. nih.gov Similarly, linking a naphthalene (B1677914) bisimide unit to a ruthenium complex has been shown to dramatically accelerate the rate of photoinduced electron transfer, demonstrating the influence of the naphthyl moiety on ET dynamics. rsc.org

Electron Transfer in Redox Reactions: The reaction of electrogenerated solvated electrons with di-2-naphthyl disulfide in liquid ammonia-tetrahydrofuran mixtures results in light emission. utexas.edu This is proposed to occur via an electron transfer mechanism where the disulfide is reduced. utexas.edu Furthermore, rate constants for electron transfer from radical anions of various aromatic compounds to diaryl disulfides have been determined, providing quantitative data on these processes. acs.org

The sulfur atoms in the disulfide bond of this compound are susceptible to nucleophilic attack. This reactivity is central to disulfide exchange reactions and the cleavage of the S-S bond by various nucleophiles.

The reaction of arenethiolate anions with substrates like 1,3-dihalo-2,2-dimethylpropane can lead to the formation of disulfides, including di-2-naphthyl disulfide, alongside substitution products. arkat-usa.org For example, the reaction of 2-naphthalenethiolate anion with 1,3-dibromo-2,2-dimethylpropane (B1585092) yielded a mixture containing 15% di-2-naphthyl disulfide. arkat-usa.org

The cleavage of disulfide bonds often proceeds via an Sₙ2-type mechanism, where a nucleophile attacks one of the sulfur atoms, leading to the breaking of the S-S bond and the displacement of a thiolate leaving group. encyclopedia.pubresearchgate.net This is a key reaction in biological systems, for example, in the reduction of protein disulfides by thiols like glutathione. researchgate.netlibretexts.org The reactivity in these Sₙ2 reactions is influenced by the nature of the nucleophile. For instance, phosphorus-based nucleophiles like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are effective at cleaving disulfide bonds through nucleophilic attack by the phosphorus atom on a sulfur center. researchgate.net

Disulfide exchange reactions are a hallmark of disulfide chemistry, involving the interconversion of different disulfide and thiol species. These reactions are typically reversible and their outcomes are governed by the relative stabilities of the reactants and products, leading to an equilibrium state. encyclopedia.pubresearchgate.net

The general mechanism for thiol-disulfide exchange involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. encyclopedia.publibretexts.org This results in a new disulfide and the release of a different thiolate anion. libretexts.org This process is essentially a series of two Sₙ2-like displacement events. libretexts.org

The position of the equilibrium in a disulfide exchange reaction depends on the concentrations of the various thiol and disulfide species and their respective redox potentials. nih.gov The dynamics of these exchange reactions are crucial in dynamic covalent chemistry, where the reversible nature of the disulfide bond is used to create adaptable and responsive materials. researchgate.net Factors such as pH and temperature can influence the rate and equilibrium position of these reactions. nih.gov In biological contexts, disulfide exchange is fundamental to processes like protein folding, where enzymes catalyze the formation of the correct disulfide bridges. nih.gov The stability and reactivity in these systems are not solely dictated by thermodynamics, as kinetic factors and enzymatic catalysis play crucial roles. nih.govnih.gov

Nucleophilic Substitution Reactions at Sulfur Centers

Redox Chemistry and Electrochemical Behavior of Aromatic Disulfides

The redox chemistry of aromatic disulfides like this compound is characterized by the reversible cleavage and formation of the sulfur-sulfur bond. This behavior is readily studied using electrochemical techniques.

The interconversion between a thiol (like 2-naphthalenethiol) and its corresponding disulfide (this compound) forms a redox couple. libretexts.org The dynamics of this couple are central to many biological and chemical processes. nih.gov

Electrochemical Behavior: Cyclic voltammetry is a key technique used to investigate the redox properties of disulfides. researchgate.netresearchgate.net Generally, organic disulfides can be electrochemically reduced to form two equivalents of the corresponding thiolate anion, and these thiolates can be oxidized back to the parent disulfide. researchgate.net The electrochemical properties of self-assembled monolayers (SAMs) of 2-naphthalenethiol on gold surfaces have been studied, revealing that electron transfer primarily occurs through defects in the monolayer.

Studies on related aromatic disulfides have shown that the electrochemical reduction is often an irreversible, diffusion-controlled process. researchgate.net The oxidation of the resulting thiolate anion generates a neutral thiyl radical, which can then dimerize to reform the disulfide. researchgate.net The redox potentials of these processes are influenced by the molecular structure and the environment. For instance, the redox potentials of thiol/disulfide couples are pH-dependent. nih.gov

Equilibrium and Non-Equilibrium Dynamics: In biological systems, major thiol/disulfide couples, such as the glutathione/glutathione disulfide (GSH/GSSG) pair, are often maintained in a stable but non-equilibrium steady state. nih.govnih.gov This displacement from equilibrium is crucial for rapid and dynamic regulation of cellular processes and redox signaling. nih.govnih.gov The redox potential (Eₕ) of a given thiol/disulfide couple is described by the Nernst equation and depends on the standard potential (E₀) and the ratio of the concentrations of the oxidized (disulfide) and reduced (thiol) forms. nih.gov

The kinetics of thiol-disulfide exchange are critical. While thermodynamics (redox potentials) indicate whether a reaction is favorable, the actual pathways are often kinetically controlled, especially in complex biological systems where enzymes play a significant role. nih.gov The rate constant for the reaction between low molecular weight thiols and disulfides can be estimated, but these rates are often much slower than what is observed in vivo, highlighting the importance of enzymatic catalysis. nih.gov The study of naphthalimide derivatives with thiol and disulfide moieties has been used to probe the redox behavior of enzymes like protein disulfide isomerase, demonstrating the utility of naphthyl-containing compounds in studying thiol-disulfide redox dynamics. acs.org

Reactivity of Disulfide Dications in Aromatic Systems

The formation and reactivity of disulfide dications, particularly within aromatic systems, are central to understanding certain oxidative reactions. While direct studies on this compound dications are not extensively detailed in the literature, the principles of their formation can be inferred from related processes, such as the Scholl reaction, which involves intramolecular oxidative aromatic coupling. This type of reaction proceeds through cationic intermediates, specifically arenium ions, under acidic conditions.

In the context of a this compound molecule, the extended π-system of the naphthyl groups would be expected to stabilize any positive charge that develops on the sulfur atoms during oxidation. The formation of a dication would likely occur under strong oxidizing and acidic conditions. The reactivity of such an electrophilic species would be significant, potentially leading to intramolecular cyclization or reactions with other available nucleophiles. The mechanism would likely follow a pathway where the dicationic sulfur bridge acts as a potent electrophile, promoting C-S bond formation or other rearrangements within the aromatic framework.

Electrochemical Characterization of Oxidation and Reduction Processes

The electrochemical behavior of this compound and related aromatic disulfides has been characterized through techniques like cyclic voltammetry, providing insight into their redox processes.

Reduction: The electrochemical reduction of aromatic disulfides typically involves the cleavage of the disulfide (S-S) bond. This process proceeds through an intermediate radical anion (RSSR•−), which subsequently dissociates into a thiolate anion (RS−) and a thiol radical (RS•). For diaryl disulfides, this reduction is generally an irreversible and diffusion-controlled process. rri.res.in In the case of a 2-naphthyl-containing dithiocarbamate (B8719985), which is oxidized to a thiuram disulfide, the reduction occurs at a peak potential (Epeak(a)) of -2.02 V (vs. Fc+/0) at a scan rate of 0.5 V s⁻¹ in acetonitrile (B52724). rsc.org This process generates the corresponding dithiocarbamate anion at the electrode surface upon cleavage of the disulfide bond. rsc.org

Oxidation: The oxidation of the corresponding thiol (2-naphthalenethiol) or thiolate leads to the formation of this compound. Studies on self-assembled monolayers (SAMs) of 2-naphthalenethiol on gold electrodes show that the thiol does not undergo redox reactions within certain potential ranges, indicating the stability of the monolayer. rri.res.in However, the oxidation of related diaryl dithiocarbamate anions to their thiuram disulfides is a quasi-reversible process. rsc.org This oxidation is followed by a coupling reaction to form the disulfide. rsc.org For a diphenyl dithiocarbamate system, this oxidation occurs at a peak potential (Epeak(c)) of -0.298 V. rsc.org At slow scan rates (<0.1 V s⁻¹), the reverse reaction (back oxidation) is not observed for some diaryl systems, suggesting instability of the generated anion at the electrode surface. rsc.org

| Compound/Process | Potential (V vs. Fc+/0) | Scan Rate (V s⁻¹) | Solvent | Notes | Reference |

|---|---|---|---|---|---|

| Reduction of a 2-naphthyl-containing thiuram disulfide | -2.02 (Epeak(a)) | 0.5 | Acetonitrile | Cleavage of disulfide to dithiocarbamate anion. | rsc.org |

| Oxidation of a diphenyl dithiocarbamate anion | -0.298 (Epeak(c)) | 0.5 | Acetonitrile | Forms the corresponding thiuram disulfide. | rsc.org |

Reaction Kinetics and Thermodynamic Considerations in Disulfide Transformations

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic and structural properties of the naphthyl group.

Reaction Kinetics: The rate of disulfide formation from thiols is sensitive to the electronic character of the substituents on the aromatic ring. For the synthesis of symmetrical disulfides, shorter reaction times are required for thiols with electron-withdrawing groups, such as the 2-naphthyl group. This is attributed to the influence of the substituent on the ease of formation of the precursor thiophenolate ions.

Kinetic studies on the reaction of disulfides with sulfide (B99878) have shown that these are often multi-step processes. For instance, the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with sulfide is a rapid bimolecular reaction with a second-order rate constant of 889 ± 12 M⁻¹s⁻¹ at pH 7.4. nih.gov The reaction proceeds via the bisulfide anion, and kinetic models suggest that the initially formed persulfide is further reduced by sulfide at an even faster rate (k ≈ 5 × 10³ - 5 × 10⁴ M⁻¹s⁻¹). nih.gov While specific rate constants for this compound are not provided in these studies, the general principles suggest that the reaction kinetics are highly system-specific. nih.gov In protein folding, the disulfide-exchange reaction from non-native to native disulfide bonds is often the rate-determining step, a process that can take hours or days.

Thermodynamic Considerations: The disulfide bond provides significant structural stability, primarily of an entropic nature. This stabilizing effect is considerably larger than that of non-covalent interactions like hydrogen bonds. The reactivity of thiols is related to their acidity, with more acidic thiols generally showing greater reactivity in oxidation reactions. biolmolchem.com Aromatic thiols like 2-naphthalenethiol are more acidic than aliphatic thiols, which correlates with their higher reactivity in oxidative coupling reactions. biolmolchem.com

Advanced Spectroscopic and Computational Analysis of 2 Naphthyl Disulfide Systems

Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Insights

Spectroscopic methods are indispensable for confirming the identity and purity of 2-naphthyl disulfide and for probing its structural details. Each technique offers unique information, and together they provide a complete picture of the molecule's characteristics.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is a powerful tool for identifying functional groups and characterizing the bonding within a molecule. For this compound, these methods are particularly useful for identifying the vibrations of the naphthalene (B1677914) rings and the characteristic disulfide linkage.

In FT-IR spectroscopy, the key vibrational modes for this compound include the aromatic C-H stretching, C=C stretching of the naphthalene rings, and the crucial, though often weak, C-S and S-S stretching bands. The NIST Chemistry WebBook confirms the availability of an IR spectrum for di-β-naphthyl disulfide. nist.gov The aromatic C=C stretching vibrations are typically observed in the 1600-1400 cm⁻¹ region. columbia.edu The C-S stretching vibration for aromatic thiols and sulfides generally appears in the 710-600 cm⁻¹ range. The S-S stretching vibration is notoriously weak in the infrared spectrum but is expected to appear in the 500-400 cm⁻¹ region.

Raman spectroscopy complements FT-IR, as the S-S stretching vibration, which is weak in the IR spectrum, tends to be more intense in the Raman spectrum. colostate.edu The symmetric stretching of the disulfide bond is Raman active. colostate.edu Analysis of naphthalene itself shows characteristic Raman bands at approximately 1382 cm⁻¹ and 1576 cm⁻¹, which are expected to be present in the spectrum of this compound. niscpr.res.in In studies of metalloorganic cages containing naphthalene groups, ring stretching modes were observed at 1626.1, 1574.1, 1458.2, and 1385.7 cm⁻¹. researchgate.net These techniques are crucial for confirming the molecular structure and can be used to monitor reactions involving the disulfide bond.

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1600-1400 | FT-IR, Raman |

| Naphthalene Ring Modes | ~1577, ~1382 | Raman |

| C-S Stretch | 710-600 | FT-IR |

| S-S Stretch | 500-400 | Raman (stronger), FT-IR (weak) |

Electronic Absorption and Emission Spectroscopy: UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the spectrum is dominated by π→π* transitions associated with the conjugated naphthalene system. The precursor, 2-naphthalenethiol (B184263), exhibits high UV absorption at 234 nm. Naphthalene itself has a maximum absorption (λmax) at 286 nm. digimat.in The electronic spectrum of this compound is expected to show strong absorptions corresponding to the electronic excitations of the naphthyl groups.

Additionally, disulfides exhibit a weaker absorption band at longer wavelengths, typically above 250 nm, which is attributed to an n→σ* transition, where a non-bonding electron from a sulfur atom is excited into an anti-bonding σ* orbital of the S-S bond. ufg.br This band can be useful for monitoring the integrity of the disulfide linkage. UV-Vis spectroscopy is also a primary method for qualitative analysis and the detection of impurities in samples of organic compounds. digimat.in In studies of naphthyl end-capped oligothiophenes, UV-Vis absorption spectroscopy was used to probe changes in molecular conformation. aps.org

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Moiety |

|---|---|---|

| π→π* | < 300 | Naphthalene Ring |

| n→σ* | > 250 | Disulfide (S-S) Bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Analysis and Host-Guest Interactions

¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the molecular structure of this compound in solution. The ¹H NMR spectrum would show a complex multiplet pattern in the aromatic region (typically 7.0-8.5 ppm) corresponding to the seven distinct protons on each of the two naphthalene rings. researchgate.net Similarly, the ¹³C NMR spectrum would display signals for the ten unique carbon atoms of the naphthalene skeleton. researchgate.netbeilstein-journals.org The availability of both ¹H and ¹³C NMR spectra for di(2-naphthyl)disulfide has been noted in the supporting information of various chemical studies.

While specific host-guest interaction studies for this compound are not widely reported, NMR is the principal technique for investigating such phenomena. Changes in the chemical shifts of the host or guest protons upon complexation provide direct evidence of interaction and can be used to determine binding constants and the geometry of the resulting complex.

X-ray Crystallography for Solid-State Structure Determination

The most critical parameter in the conformation of diaryl disulfides is the C-S-S-C dihedral angle. For most aryl disulfides, this angle is typically found to be around 90° (± 15°), leading to a "skew" conformation which minimizes lone pair repulsion on the sulfur atoms. rsc.orgcdnsciencepub.com For instance, crystalline diphenyl disulfide has a measured C-S-S-C dihedral angle of approximately 85°, while bis(2,3-dichlorophenyl)disulfide displays a dihedral angle of 89.83°. rsc.orgvulcanchem.com The S-S bond length in aryl disulfides is consistently found to be in the range of 2.0-2.1 Å. rsc.orgvulcanchem.com In a complex derivative, bis[8-(phenylthio)naphthyl]-1,1′-disulfide, the S-S bond length was determined to be 2.0559(8) Å. rsc.org Based on this extensive data from related compounds, this compound is expected to adopt a non-planar, skewed conformation in the solid state with a C-S-S-C dihedral angle near 90°.

Table 3: Expected Solid-State Structural Parameters for this compound (based on related compounds)

| Parameter | Expected Value | Source of Comparison |

|---|---|---|

| S-S Bond Length | 2.0 - 2.1 Å | Diphenyl disulfide, Bis(pentachlorophenyl) disulfide rsc.orgvulcanchem.com |

| C-S-S-C Dihedral Angle | ~80° - 103° | Diphenyl disulfide, Bis(2-hydroxyphenyl) disulfide researchgate.netrsc.orgcdnsciencepub.com |

| C-S-S Bond Angle | ~104° | Diphenyl disulfide rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediate Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nist.gov It is the only method that directly detects these species. nist.gov The reduction of a disulfide bond can lead to the formation of a disulfide radical anion (RSSR•⁻), which is an EPR-active species. readthedocs.io Subsequent cleavage of the S-S bond in this radical anion yields a thiyl radical (RS•) and a thiolate anion (RS⁻). readthedocs.io

While specific EPR studies on this compound were not found, the technique is highly relevant for investigating its potential radical intermediates. For example, studies on the photolysis of related compounds like perfluoro-2-naphthyl azide (B81097) have successfully used EPR to characterize the resulting triplet nitrene intermediate at low temperatures. nih.gov Similarly, EPR spectroscopy could be employed to study the formation and stability of the this compound radical anion generated through chemical or electrochemical reduction, providing insight into the kinetics and mechanism of its S-S bond cleavage. The use of spin traps can also facilitate the detection of short-lived radical species. rsc.org

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry, particularly methods based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules like this compound. tandfonline.com

DFT calculations can be used to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. For aryl disulfides, calculations have accurately predicted the experimentally observed skew conformation with a C-S-S-C dihedral angle of around 82.5° for diphenyl disulfide at the B3LYP/6-311+G(d,p) level of theory. rsc.org Such calculations for this compound would confirm its most stable conformation and quantify the steric and electronic influences of the bulky naphthyl groups.

Furthermore, computational methods can predict vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. colostate.edureadthedocs.io Time-dependent DFT (TD-DFT) calculations can simulate UV-Vis spectra, helping to assign electronic transitions observed experimentally. researchgate.nettandfonline.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Modeling

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. dergipark.org.trmdpi.comacs.org DFT calculations, particularly using functionals like B3LYP, are frequently employed to optimize molecular geometries and predict a range of electronic properties. dergipark.org.trtandfonline.com These calculations are instrumental in understanding the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are key to predicting chemical reactivity. dergipark.org.trresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability and reactivity; a smaller gap often suggests higher reactivity. researchgate.netresearcher.life For instance, in related disulfide compounds, DFT calculations have been used to determine this gap, providing insights into their chemical behavior. dergipark.org.tr

Furthermore, DFT is utilized to calculate various global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors, including chemical hardness, softness, ionization potential, and electron affinity, are derived from the HOMO and LUMO energies and help in understanding the molecule's response to electron transfer processes. dergipark.org.trresearchgate.net For example, a molecule with a high chemical hardness value is considered to be less reactive. dergipark.org.tr

The application of DFT extends to the analysis of how different functional groups can influence the electronic properties of a molecule, which can be correlated with experimental data from techniques like UV-Visible spectroscopy. researcher.life While DFT is a robust method, the accuracy of its predictions can depend on the chosen functional and basis set. mdpi.comresearchgate.net In some cases, DFT calculations have shown limitations, for instance, in accurately predicting the band gap of certain sulfide (B99878) minerals. dokumen.pub

Table 1: Global Reactivity Descriptors Calculated using DFT

| Descriptor | Definition | Significance in Reactivity |

|---|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. | A lower ionization potential indicates a greater tendency to donate electrons. |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | A higher electron affinity suggests a greater ability to accept electrons. |

| Chemical Hardness (η) | A measure of resistance to change in electron distribution. | Harder molecules are generally less reactive. |

| Chemical Softness (S) | The reciprocal of chemical hardness. | Softer molecules are generally more reactive. |

| Electronegativity (χ) | The power of an atom or molecule to attract electrons. | Influences the polarity of bonds and reactivity. |

| Electrophilicity Index (ω) | A measure of the electrophilic character of a species. | Higher values indicate a stronger electrophile. |

Natural Bond Orbital (NBO) Analysis of Intramolecular Bonding and Interactions

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic interactions within a molecule, translating complex wavefunctions into the familiar language of Lewis structures with localized bonds and lone pairs. uni-muenchen.deuba.ar This technique is particularly valuable for understanding intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. researchgate.net

NBO analysis works by transforming the calculated wave function into a set of localized natural bond orbitals. uni-muenchen.de It allows for the investigation of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.deuba.ar The energetic significance of these interactions is often evaluated using second-order perturbation theory, which provides a measure of the delocalization energy (E(2)). researchgate.net A larger E(2) value indicates a stronger interaction. researchgate.net

In systems containing disulfide bonds, NBO analysis can elucidate the nature of the sulfur-sulfur bond and the interactions of the sulfur lone pairs with other parts of the molecule. For instance, in a study of dinitrodiphenyl (B12803432) disulfides, NBO analysis revealed an uncommon hypervalent four-center six-electron interaction of the O···S−S···O type. semanticscholar.orgacs.org This analysis has also been used to show charge transfer from lone pair orbitals of donor atoms to a central metal ion in complexes. researchgate.net

Furthermore, NBO analysis can be used to understand the influence of substituents on the electronic structure and stability of a molecule. mdpi.com It can also provide insights into the nature of non-covalent interactions, such as hydrogen bonds, by quantifying the charge transfer between the donor and acceptor orbitals. researchgate.netmdpi.com

Table 2: Key Concepts in NBO Analysis

| Concept | Description | Application in this compound |

|---|---|---|

| Natural Bond Orbitals (NBOs) | Localized "Lewis-like" orbitals representing bonds and lone pairs. uni-muenchen.de | Provides a clear picture of the S-S bond and the lone pairs on the sulfur atoms. |

| Donor-Acceptor Interactions | Interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de | Reveals stabilizing hyperconjugative interactions between sulfur lone pairs and antibonding orbitals of the naphthyl rings. |

| Second-Order Perturbation Energy (E(2)) | A quantitative measure of the strength of donor-acceptor interactions. researchgate.net | Quantifies the extent of electron delocalization and its contribution to the overall stability of the molecule. |

| Natural Population Analysis (NPA) | A method to calculate atomic charges based on NBOs. uni-muenchen.de | Determines the partial charges on the sulfur and carbon atoms, offering insights into the polarity of the C-S and S-S bonds. |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Chemical Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, offers a rigorous method for defining chemical concepts like atoms and bonds based on the topology of the electron density. wikipedia.org This approach allows for a detailed characterization of chemical bonding, moving beyond simple orbital descriptions. wikipedia.orgpitt.edu

A central concept in QTAIM is the bond critical point (BCP), a point of minimum electron density between two bonded atoms where the gradient of the electron density is zero. researchgate.net The properties of the electron density at the BCP, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the chemical bond. mdpi.comresearchgate.net For example, the electron density at the BCP has been shown to correlate exponentially with the interatomic distance for weak interactions. mdpi.com

QTAIM analysis has been successfully applied to characterize a wide range of interactions, from strong covalent bonds to weaker non-covalent interactions like hydrogen bonds and even unconventional interactions. wikipedia.orgresearchgate.netacs.org In the context of disulfide-containing molecules, QTAIM can be used to analyze the S-S bond and other intramolecular interactions. For instance, in a study of dinitrodiphenyl disulfides, QTAIM was used alongside NBO analysis to confirm the presence of intramolecular C−H···S hydrogen bonds and a hypervalent O···S−S···O interaction. semanticscholar.orgacs.orgnih.gov

The theory can distinguish between shared (covalent) and closed-shell (ionic, van der Waals) interactions based on the sign of the Laplacian of the electron density at the BCP. mdpi.com This makes QTAIM a powerful tool for obtaining a deeper understanding of the fundamental nature of chemical bonds within molecules like this compound. researchgate.net

Table 3: QTAIM Parameters for Bond Analysis

| Parameter | Description | Interpretation for Chemical Bonds |

|---|---|---|

| Electron Density at BCP (ρBCP) | The value of the electron density at the bond critical point. mdpi.com | Higher values generally indicate stronger bonds. |

| Laplacian of Electron Density (∇2ρBCP) | The second derivative of the electron density at the BCP. mdpi.com | Negative values are characteristic of shared (covalent) interactions, while positive values indicate closed-shell interactions. |

| Total Electron Energy Density (HBCP) | The sum of the kinetic and potential energy densities at the BCP. acs.org | Can be used as a descriptor of hydrogen bond strength. |

| Bond Path | A line of maximum electron density linking two atomic nuclei. pitt.edu | Its presence is a necessary condition for two atoms to be considered bonded. |

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its chemical reactivity. berkeley.edu The MEP at a given point in space around a molecule represents the interaction energy of a positive point charge with the nuclei and electrons of the molecule. scirp.org This creates a color-coded map on the molecular surface, where different colors indicate regions of varying electrostatic potential. dergipark.org.tr

Typically, red-colored regions on an MEP map signify negative electrostatic potential, indicating areas that are rich in electrons and thus susceptible to electrophilic attack. dergipark.org.tr Conversely, blue-colored regions represent positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. dergipark.org.tr Green areas denote regions of neutral or near-zero potential. dergipark.org.tr

MEP analysis is a valuable tool for identifying the most reactive sites in a molecule. researcher.lifetandfonline.com For instance, in various organic molecules, MEP maps have been used to pinpoint electrophilic and nucleophilic sites, providing insights into their reactivity. researcher.lifetandfonline.com This method can be particularly useful for understanding the reactivity of this compound, highlighting the electron-rich areas of the naphthyl rings and the regions around the sulfur atoms.

The information derived from MEP maps complements the insights gained from frontier molecular orbital analysis (HOMO-LUMO) and can be used to explain and predict the outcomes of chemical reactions. dergipark.org.trscirp.org

Table 4: Interpreting Molecular Electrostatic Potential (MEP) Maps

| Color on MEP Map | Electrostatic Potential | Interpretation | Predicted Reactivity |

|---|---|---|---|

| Red | Negative | Electron-rich region, high electron density. dergipark.org.tr | Site for electrophilic attack. |

| Yellow/Orange | Slightly Negative | Moderately electron-rich region. | Potential site for electrophilic interaction. |

| Green | Neutral/Zero | Region with balanced charge distribution. dergipark.org.tr | Generally less reactive. |

| Blue | Positive | Electron-deficient region, low electron density. dergipark.org.tr | Site for nucleophilic attack. |

Computational Modeling of Conformational Dynamics and Chirality in Disulfide Bonds

The disulfide bond (–S–S–) is a key structural element that exhibits conformational flexibility and can possess axial chirality. Computational modeling is an essential tool for exploring the conformational landscape and understanding the dynamic nature of this bond in molecules like this compound. plos.orgnih.gov

Studies on diaryl disulfides have shown that the molecule can exist in different conformations due to rotation around the C–S and S–S bonds. plos.orgresearchgate.net Computational methods, often based on DFT, can be used to perform conformational analyses to identify the most stable conformers (global minimum energy conformations) and the energy barriers between them. plos.orgnih.gov For example, in a study of diaryl disulfides, computational analysis revealed a folded global minimum conformation for one compound, which was suggested to contribute to its biological activity. nih.gov

The disulfide bond itself has a preferred dihedral angle, typically around 90°, leading to a skewed conformation. researchgate.net This inherent chirality of the disulfide bond can be influenced by the nature of the substituents on the aromatic rings. researchgate.net In some cases, the solid-state packing can "lock" the dynamic chirality of the disulfide bond into a specific conformation. acs.orgresearchgate.net

Supramolecular Chemistry and Self Assembly of 2 Naphthyl Disulfide

Host-Guest Chemistry with Naphthyl Disulfide Systems

The encapsulation of guest molecules within host structures is a central concept in supramolecular chemistry. Naphthyl disulfide systems, owing to their size, shape, and electronic properties, can act as guests for various macrocyclic hosts.

Macrocyclic hosts like cucurbit[n]urils (CB[n]) possess a hydrophobic cavity and polar carbonyl portals, making them suitable for encapsulating guest molecules in aqueous solutions. thno.orgrsc.org The larger cavity of cucurbit mdpi.comuril (CB mdpi.com) is particularly adept at binding two aromatic groups, such as naphthalene (B1677914). mdpi.com Studies have shown that naphthyl-containing molecules can form stable 1:2 host-guest complexes with CB mdpi.com. mdpi.comnih.gov This encapsulation is driven by a combination of factors including hydrophobic interactions, van der Waals forces between the naphthyl groups and the inner wall of the CB mdpi.com cavity, and hydrogen bonding. nih.gov The formation of these inclusion complexes can significantly influence the properties and reactivity of the guest molecule. For instance, encapsulation within a CB[n] host can act as a barrier to redox processes, preventing the oxidation of thiols to disulfides or the reduction of disulfides. rsc.org

Experimental evidence from 1H NMR spectroscopy has confirmed the formation of host-guest inclusion complexes between naphthyl derivatives and CB mdpi.com. nih.gov The unique recognition properties of CB mdpi.com can induce the dimerization of specific guest molecules within its cavity, leading to the formation of highly stable homoternary complexes. mdpi.com

The planar and electron-rich nature of the naphthalene rings in 2-naphthyl disulfide facilitates π-π stacking interactions, a key driving force in the formation of supramolecular architectures. acs.org These interactions, where the aromatic rings arrange in a face-to-face or edge-to-face manner, are crucial for the stability and structure of the resulting assemblies. In the context of host-guest chemistry with cucurbit mdpi.comuril, the π-π interactions between two encapsulated naphthyl moieties play a critical role in the formation of the ternary inclusion complex. nih.gov

Beyond inclusion complexes, π-π stacking interactions between the pyridine (B92270) and naphthalene rings of adjacent chains can facilitate charge transport properties, leading to enhanced electrical conductivity in the resulting materials. acs.org These interactions, in concert with other non-covalent forces like hydrogen bonding and C-H···π interactions, contribute to the construction of extended one-dimensional (1D) chains and higher-dimensional (2D and 3D) supramolecular networks. nih.govacs.org The interplay of these interactions allows for the controlled self-assembly of naphthyl-containing building blocks into diverse and functional supramolecular structures. nih.gov

Inclusion Complex Formation with Macrocyclic Hosts (e.g., Cucurbiturils)

Dynamic Covalent Chemistry (DCC) of Disulfide Bonds in Supramolecular Architectures

Dynamic covalent chemistry (DCC) utilizes reversible chemical reactions to form and break bonds under equilibrium control, allowing for the self-correction and adaptation of molecular structures. rsc.orgwikipedia.org The disulfide bond is a prime example of a dynamic covalent bond, capable of undergoing reversible thiol-disulfide and disulfide-disulfide exchange reactions. wikipedia.orgmdpi.com This dynamic nature is central to the construction of complex supramolecular architectures. researchgate.net

In the presence of appropriate stimuli, such as a change in redox environment or the introduction of a catalyst, the disulfide bonds can be cleaved and reformed, leading to a reorganization of the supramolecular assembly. mdpi.com This reversibility allows for the creation of adaptive materials that can respond to their environment. For example, the interplay between reversible disulfide chemistry and self-assembly can lead to either molecular diversity, generating a wide range of macrocycles, or molecular specificity, where a single species emerges autocatalytically. researchgate.net This demonstrates that controlling the self-assembly pathways can enable control over covalent bond formation. researchgate.net

The integration of disulfide bonds into polymers and other materials imparts them with dynamic properties. researchgate.net The reversible nature of these bonds allows for the synthesis of complex macrocycles and cages from dithiol precursors through metalloid- or metal-directed self-assembly. rsc.orgnsf.gov This approach has been used to generate libraries of disulfide macrocycles, which can be further modified to form stable thioether derivatives. rsc.org

Chirality in Disulfide Supramolecular Systems

Chirality, or "handedness," is a fundamental property in chemistry and biology. In supramolecular systems, chirality can emerge from the assembly of either chiral or achiral building blocks into non-superimposable mirror-image structures. numberanalytics.com The disulfide bond itself is inherently chiral, with a preferred dihedral angle that can be either right-handed (P-chirality) or left-handed (M-chirality). nih.gov

The disulfide bond exhibits dynamic chirality, meaning its stereochemistry can be influenced and controlled by non-covalent interactions within a supramolecular assembly. nih.govnih.gov This dynamic nature allows for stereodivergent self-assembly, where a single chiral building block can lead to the formation of multiple, distinct chiral supramolecular architectures. nih.govresearchgate.net

Chiral transfer in supramolecular systems describes the process by which chirality is transmitted from a molecular-level source to the larger, assembled structure. numberanalytics.com In systems containing disulfide bonds, chiral information can be transmitted through various non-covalent pathways. researchgate.net Hydrogen bonding has been identified as a key interaction in controlling disulfide chirality and enabling stereodivergent chirality transfer. nih.gov

Two distinct mechanisms have been identified:

Intramolecular chirality transfer: This can occur through the formation of S-S···H-N hydrogen bonds, where the chiral information from an amino acid is transferred to the disulfide bond within the same molecule. nih.govresearchgate.net

Supramolecular chirality transfer: This happens when C=O···H-N hydrogen bonds drive the formation of helically self-assembled architectures in the solid state. nih.gov

The specific pathway taken depends on the structural information encoded in the chiral building blocks. nih.gov The orientation of the disulfide bond relative to the direction of hydrogen bonding is a key structural feature that facilitates the formation of helical organizations. nih.gov In these assemblies, the supramolecular helicity often shows a direct correlation with the stereochemistry of the disulfide bonds in the solid state. nih.gov This intricate interplay of non-covalent interactions and dynamic chirality allows for precise control over the handedness and architecture of the final supramolecular structure. nih.govnih.gov

Dynamic Chirality and Stereodivergent Self-Assembly

Formation of Supramolecular Polymers and Networks Incorporating this compound

Supramolecular polymers are chains of monomeric units connected by reversible and directional non-covalent interactions. The incorporation of disulfide bonds, such as that in this compound, introduces a dynamic covalent character to these assemblies, allowing for stimuli-responsive behavior. rsc.org

The formation of supramolecular polymers and networks can be driven by a combination of interactions including hydrogen bonding, π-π stacking, and host-guest interactions. mdpi.comresearchgate.net For instance, research has shown that naphthyl groups can serve as effective building blocks for the self-assembly of supramolecular crystal networks. mdpi.comresearchgate.net In some systems, macrocyclic hosts like cucurbit researchgate.neturil (Q researchgate.net) can encapsulate the naphthyl units of guest molecules, promoting π-π interactions and leading to the formation of dimers. mdpi.comresearchgate.net These dimers can then act as nodes, which, in conjunction with other interactions like hydrogen bonding, can lead to the construction of one-dimensional (1D) chains, and even more complex two-dimensional (2D) and three-dimensional (3D) networks in the solid state. mdpi.comresearchgate.net

A study detailed the design of a supramonomer containing a disulfide bond that could bind with cucurbit researchgate.neturil to form supramolecular polymers. rsc.org The driving force for this polymerization was the host-enhanced π-π interaction between the naphthyl moieties. rsc.org The dynamic nature of both the disulfide bond and the host-guest interaction imparted dual responsiveness to the resulting supramolecular polymers, which could be triggered by redox conditions or the presence of a competitive guest molecule. rsc.org

The integration of disulfide bonds into supramolecular polymer backbones offers a pathway to create materials with tunable properties. rsc.orgrug.nl The reversible nature of the disulfide linkage allows for the assembly and disassembly of the polymer network in response to specific chemical or physical stimuli. rsc.org This has potential applications in the development of self-healing materials, drug delivery systems, and molecular sensors. mdpi.commdpi.com

Table 1: Examples of Supramolecular Systems Incorporating Naphthyl and Disulfide Moieties

| System Component(s) | Driving Interactions | Resulting Structure | Key Features |

|---|---|---|---|

| Naphthyl-containing guests and Cucurbit researchgate.neturil (Q researchgate.net) | Host-guest interaction, π-π stacking, hydrogen bonding | 1D, 2D, and 3D supramolecular networks | Formation of stable homoternary complexes. mdpi.comresearchgate.net |

| Disulfide-containing supramonomer and Cucurbit researchgate.neturil (CB researchgate.net) | Host-enhanced π-π interaction, dynamic covalent disulfide bond | Linear supramolecular polymers | Redox and guest-competitive responsiveness. rsc.org |

| Peptide amphiphiles with pyrene (B120774) and viologen units, and Cucurbit researchgate.neturil (CB researchgate.net) | Host-guest complexation | Reversible supramolecular vesicles | Disassembly can be triggered by competitive guests. scispace.com |

Self-Assembled Monolayers (SAMs) Involving this compound on Substrate Surfaces

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on the surface of a solid substrate. This compound is a precursor for the formation of SAMs, particularly on gold surfaces. The formation and stability of these monolayers are of significant interest in fields like nanotechnology and surface science.

The adsorption of this compound onto a gold surface has been studied to understand the kinetics of monolayer formation and its stability. researchgate.net When a gold substrate is immersed in a solution containing this compound, the disulfide bond (S-S) can cleave, leading to the formation of two naphthylthiolate species that chemisorb onto the gold surface through strong gold-sulfur (Au-S) bonds. pradeepresearch.orgnih.gov However, some studies suggest that for sterically hindered molecules like this compound, the S-S bond may remain intact upon adsorption. pradeepresearch.org

Investigations using techniques such as surface-enhanced Raman spectroscopy (SERS), X-ray photoelectron spectroscopy (XPS), and electrochemistry have provided insights into the structure of these SAMs. pradeepresearch.org It has been observed that in some cases, the naphthalene rings of the adsorbed molecules orient themselves perpendicular to the gold surface. pradeepresearch.org The stability of these monolayers can be influenced by factors like temperature. pradeepresearch.org

The structure and properties of SAMs derived from 2-naphthalenethiol (B184263), the corresponding thiol of this compound, have also been extensively investigated. These studies reveal that the molecules can exhibit rotational polymorphism, orienting either perpendicular or parallel to the substrate. The packing density and orientation of the molecules in the SAM are influenced by the interplay between the sulfur-gold interaction and intermolecular van der Waals forces.

Table 2: Characterization of this compound and Related SAMs on Gold

| Technique | Observation | Implication | Reference |

|---|---|---|---|

| Surface-Enhanced Raman Spectroscopy (SERS) | Preservation of the S-S bond upon adsorption in some cases. | Suggests a non-dissociative adsorption mechanism for this compound under certain conditions. | pradeepresearch.org |

| X-ray Photoelectron Spectroscopy (XPS) | Presence of both Au-S and S-S species. | Indicates a complex adsorption process, potentially involving both chemisorbed thiolates and physisorbed disulfides. | pradeepresearch.orgnih.gov |

| Electrochemistry | Monolayers exhibit moderate blocking properties. | The SAM can passivate the gold surface, with defects allowing for some electron transfer. | |

| Scanning Tunneling Microscopy (STM) | Rotational polymorphism of 2-naphthalenethiol SAMs. | Molecules can adopt "standing" or "lying" orientations on the Au(111) surface. |

The study of this compound in the context of supramolecular chemistry and self-assembly highlights its versatility as a molecular component. Its rigid aromatic structure and the reactive disulfide bond enable the construction of complex, functional architectures on both the molecular and macroscopic scale.

Catalytic and Functional Roles of 2 Naphthyl Disulfide in Chemical Transformations

Role as an Organic Catalyst or Precursor in Catalysis

2-Naphthyl disulfide serves as a versatile organocatalyst, particularly under photo-irradiation, and participates in reactions involving organometallic species.

Recent research has highlighted the function of diaryl disulfides, including bis(2-naphthyl)disulfide, as organo-Lewis photoacid (LPA) catalysts. rsc.orgdntb.gov.uadntb.gov.ua Upon photo-irradiation, typically with long-wavelength UV light, these compounds exhibit enhanced Lewis acidity. rsc.orgrsc.org This photo-induced acidity allows bis(2-naphthyl)disulfide to activate substrates for subsequent chemical reactions, most notably in glycosylation. rsc.orgresearchgate.net The mechanism involves the disulfide absorbing light energy, which promotes it to an excited state with increased acidity, capable of catalyzing reactions without the need for strong acids or toxic metals. rsc.org This approach is part of a growing field of organic photocatalysis that offers a metal-free alternative to traditional photoredox catalysis for constructing complex molecules. researchgate.net

Studies comparing various organo photoacid catalysts have demonstrated the effectiveness of bis(2-naphthyl)disulfide. rsc.org For instance, it has been used alongside organo Brønsted photoacid (BPA) catalysts like 2-naphthol (B1666908) and other LPA catalysts in photo-induced glycosylations. rsc.org The ability of these disulfides to form thiyl radicals under light is a key aspect of their catalytic activity in various photoreactions. beilstein-journals.org

This compound and related naphthyl derivatives are also involved in organometallic chemistry. While not always acting as the primary catalyst, they can be crucial substrates or precursors in metal-mediated transformations. One notable example is the lithium 1,1-diadamantylamide (LDAM) base-promoted insertion of arynes into disulfide S–S bonds. nih.gov In this reaction, 2-naphthyl triflate can be used as an aryne precursor, which then reacts with a disulfide like diphenyl disulfide to form 1,2-bis(arylthio)arenes. nih.gov

Furthermore, the naphthalene (B1677914) moiety is a common ligand or component in organometallic complexes. For example, chromium tricarbonyl can be complexed with naphthalene, and iron(0) complexes featuring 2-naphthyl (Np) groups have been studied for their ability to promote C-H bond activation. ggckondagaon.innih.gov These instances underscore the compatibility and participation of naphthyl structures within organometallic catalytic systems, highlighting their potential as precursors or integral components in the design of new catalytic processes.

Photoredox Catalysis and Photoacid Catalysis Utilizing Naphthyl Disulfides

Facilitation of Specific Reaction Types

The catalytic properties of this compound are particularly evident in its ability to facilitate specific and important classes of chemical reactions, such as glycosylations and sulfenylations.

As mentioned, bis(2-naphthyl)disulfide has been successfully employed as an organo-Lewis photoacid (LPA) catalyst for photo-induced glycosylation reactions. rsc.orgsemanticscholar.org These reactions typically involve the coupling of glycosyl trichloroacetimidate (B1259523) donors with various alcohol acceptors. dntb.gov.uaresearchgate.net The photo-induced Lewis acidity of the disulfide activates the trichloroacetimidate donor, facilitating the formation of the glycosidic bond under mild conditions. rsc.orgrsc.org This method has proven effective for a range of substrates, consistently providing the corresponding glycosides in good to high yields. rsc.orgdntb.gov.ua The use of light as a clean energy source and the potential for catalyst recovery and reuse make this a sustainable and attractive synthetic strategy. rsc.org

| Glycosyl Donor | Acceptor | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| Glucosyl trichloroacetimidate | Cyclohexylmethanol | bis(2-naphthyl)disulfide | UV Light (365 nm) | Corresponding Glycoside | Good to High |

| Various trichloroacetimidates | Various Alcohols | bis(2-naphthyl)disulfide | UV Light | Corresponding Glycosides | Good to High |

This compound is an effective reagent for sulfenylation, the process of introducing a thioether group onto a molecule. conicet.gov.ar It can be used to sulfenylate both nitroalkanes and hydroxyaryls under mild conditions. conicet.gov.ar For instance, the reaction of nitromethane (B149229) with di-(2-naphthyl)disulfide in the presence of a base affords 2-naphthylthionitromethane in high yield. conicet.gov.ar Similarly, 2-naphthol can be sulfenylated with di-(2-naphthyl)disulfide to produce 1-(2-naphthylthio)-2-naphthol. conicet.gov.ar These reactions demonstrate the utility of this compound as a stable and effective source of the 2-naphthylthio group for C-S bond formation. conicet.gov.ar

In other protocols, this compound has been used in iodine-catalyzed sulfenylation of indoles, showcasing its versatility across different catalytic systems. ijrpc.com While its precursor, 2-naphthalenethiol (B184263), can also be used for sulfenylation, it is sometimes outperformed by other thiols due to steric crowding from the naphthalene ring.

| Substrate | Sulfenylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| Nitromethane | Di-(2-naphthyl)disulfide | Potassium tert-butoxide | DMSO | 2-Naphthylthionitromethane | 84% |

| 2-Naphthol | Di-(2-naphthyl)disulfide | Potassium tert-butoxide | DMSO | 1-(2-naphthylthio)-2-naphthol | 84% |

Glycosylation Reactions Catalyzed by Naphthyl Disulfide Derivatives

Disulfides as Redox-Active Components in Catalytic Cycles

The disulfide bond (S-S) is inherently redox-active, a property that is central to the catalytic function of compounds like this compound. The S-S bond can undergo homolytic cleavage upon exposure to heat or light, generating two highly reactive thiyl radicals (RS•). beilstein-journals.orgacs.org These thiyl radicals are key intermediates that can initiate and propagate catalytic cycles. For example, in photoredox catalysis, thiyl radicals generated from diphenyl disulfide can act as hydrogen atom transfer (HAT) agents, enabling reactions such as the anti-Markovnikov hydrofunctionalization of alkenes. acs.org

Furthermore, diaryl disulfides can be oxidized electrochemically or with a strong one-electron oxidant to form disulfide radical cations ([Ar₂S₂]⁺•). researchgate.net These radical cations are potent species that can participate in various synthetic transformations, including the efficient synthesis of 1,2-substituted cyclohexyldisulfides from cyclohexene. researchgate.net The catalytic cycle often involves the disulfide being activated by light to form a photoexcited complex, which can then react with other molecules, such as oxygen, to generate reactive species that drive the desired transformation before the disulfide catalyst is regenerated. beilstein-journals.org This ability to reversibly break and reform the S-S bond, coupled with the reactivity of the resulting radical intermediates, makes disulfides like this compound valuable components in a wide array of redox-based catalytic processes. beilstein-journals.orgrsc.org

Advanced Applications and Interdisciplinary Research of 2 Naphthyl Disulfide

Materials Science Research

The disulfide bond is a dynamic covalent bond that can be reversibly cleaved and reformed under specific stimuli, a property that is highly attractive in materials science. nih.gov 2-Naphthyl disulfide serves as a key building block in this domain, enabling the creation of materials with tunable and responsive characteristics.

Design and Synthesis of Intrinsically Dynamic Poly(disulfides)

Poly(disulfides) are a class of polymers where the disulfide linkage is an integral part of the polymer backbone. nih.gov This incorporation of dynamic covalent bonds allows for the synthesis of polymers that can exhibit properties such as self-healing, adaptability, and degradability. The synthesis of these polymers can be achieved through various methods, including the oxidative coupling of dithiol monomers and the ring-opening polymerization of disulfide-containing cyclic monomers. nih.govresearchgate.net While traditional step-growth polymerization methods often result in polymers with broad molecular weight distributions, newer chain-growth techniques are being explored to achieve more controlled polymer architectures. nih.gov The presence of the bulky naphthyl groups from precursors like 2-naphthalenethiol (B184263) (the reduced form of this compound) can influence the polymer's properties, such as its thermal stability and mechanical strength. The reversible nature of the disulfide bond in these polymers allows them to be broken down into their constituent monomers and recycled, contributing to the development of sustainable polymer systems. researchgate.net

Utilization as Building Blocks for Advanced Functional Materials

Aromatic disulfides, including this compound, are valuable components in the construction of a wide range of advanced functional materials. thieme-connect.de Their rigid structure and electronic properties make them suitable for applications in supramolecular chemistry, where they can be used to create complex architectures like catenanes, rotaxanes, and macrocycles. thieme-connect.de The ability of the disulfide bond to participate in thiol-disulfide exchange reactions is a key feature in the development of dynamic combinatorial libraries. thieme-connect.de In the realm of organic electronics, polycyclic aromatic hydrocarbons are crucial building blocks for functional materials. researchgate.net While not a polycyclic aromatic hydrocarbon itself, the naphthyl moiety of this compound shares structural similarities that are of interest. Functionalization of naphthalene-based structures is a key strategy for tuning their electronic and spectroscopic properties for applications such as n-type semiconductors. acs.org

Development of Redox-Responsive Materials

The defining characteristic of the disulfide bond is its responsiveness to redox stimuli. mdpi.com This property is extensively utilized in the creation of "smart" materials that can change their properties in response to a reducing or oxidizing environment. This compound and similar aromatic disulfides can be incorporated into polymer networks, such as hydrogels, to act as cross-linkers. researchgate.netacs.org These cross-links can be cleaved in the presence of a reducing agent, like a thiol, leading to the dissolution or swelling of the material. acs.org This mechanism is particularly attractive for applications like controlled drug delivery, where the material can be designed to release its payload in a specific redox environment, such as the intracellular space which has a higher concentration of reducing agents like glutathione. mdpi.com The development of redox-responsive materials extends to energy storage, where disulfide-based compounds are being investigated as redox-active materials for next-generation batteries. uchicago.edu

Chemical Biology and Biochemical Systems (Focus on Model Systems and Mechanisms)